Phoenicopterone
Description
Structure
3D Structure
Properties
CAS No. |
3297-23-2 |
|---|---|
Molecular Formula |
C40H54O |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-26,36H,15,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m0/s1 |
InChI Key |
ZRXISZZQHKYPQA-GMKWGACXSA-N |
Isomeric SMILES |
CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C)(C)C |
Origin of Product |
United States |
Molecular Architecture and Spectroscopic Fingerprints of Phoenicopterone
Structural Elucidation Methodologies
The determination of the molecular structure of complex natural products like phoenicopterone is a systematic process that involves multiple spectroscopic methods. ljmu.ac.ukreddit.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools. ljmu.ac.ukresearchgate.net Each method provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive characterization, from the molecular formula to the stereochemical details. ljmu.ac.ukreddit.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. reddit.com For complex structures like this compound, advanced 1D and 2D NMR experiments are essential to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule. mdpi.comnmrdb.org
One-Dimensional (1D) NMR: The primary 1D NMR experiments used in structural elucidation are ¹H (proton) and ¹³C (carbon-13) NMR.
¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in a molecule, their chemical environment, and their proximity to other protons. omicsonline.org For this compound, the spectrum would be complex, with signals in the olefinic region (δ 5.0-7.0 ppm) corresponding to the protons of the long conjugated polyene chain, and signals in the aliphatic region (δ 0.8-2.5 ppm) for the protons of the two end rings and methyl groups. omicsonline.orgmsu.edu The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. bamu.ac.intandfonline.com this compound has 40 carbon atoms, and its spectrum would show distinct signals for the sp²-hybridized carbons of the polyene chain (typically δ 100-150 ppm), the carbonyl carbon (C-4) at a downfield chemical shift (around δ 190-200 ppm), and the sp³-hybridized carbons of the ionone (B8125255) rings and methyl groups at upfield positions. bamu.ac.inorganicchemistrydata.org
Two-Dimensional (2D) NMR: 2D NMR techniques are crucial for assembling the molecular structure by establishing correlations between nuclei. nmrdb.orgionicviper.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. ionicviper.org In this compound, COSY would be used to trace the proton-proton connectivities within the cyclic end groups and along the polyene chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. lipidbank.jp Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different structural fragments of the molecule, such as the rings to the polyene chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. nmrdb.org It is vital for determining the stereochemistry, such as the relative configuration of substituents on the rings and the geometry of the double bonds in the polyene chain.
A representative table of expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups in this compound is provided below.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aliphatic CH₃ | ~0.8 - 1.2 | ~10 - 25 |
| Aliphatic CH₂/CH | ~1.2 - 2.5 | ~16 - 40 |
| Vinylic H (Polyene) | ~5.0 - 7.0 | ~115 - 150 |
| Carbonyl (C=O) | - | ~190 - 220 |
| This table is based on general chemical shift ranges. omicsonline.orgmsu.edutandfonline.com |
The analysis of complex molecules like this compound greatly benefits from the use of high-field NMR spectrometers (e.g., 600 MHz and above). Higher magnetic fields increase the chemical shift dispersion, reducing signal overlap in crowded spectra and enhancing sensitivity. This allows for better resolution of fine details, such as small coupling constants, which are critical for stereochemical assignments.
Cryogenic probes further enhance sensitivity by significantly reducing thermal noise in the detector electronics. This reduction in noise allows for the acquisition of high-quality spectra in a much shorter time or enables the analysis of very small sample quantities. For a rare natural product, this can be a crucial advantage.
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools in structural elucidation. By calculating the theoretical NMR chemical shifts for a proposed structure, these values can be compared with the experimental data. A good correlation between the calculated and experimental shifts provides strong evidence for the correctness of the proposed structure. This approach is especially valuable for assigning complex ¹³C NMR spectra and for distinguishing between possible isomers where experimental data alone may be ambiguous.
High-Field Magnet and Cryogenic Probe Applications
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound. ljmu.ac.uk
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. bamu.ac.in This precision allows for the determination of the elemental formula of the compound. For this compound, with a molecular formula of C₄₀H₅₄O, the expected exact mass can be calculated and compared to the measured value to confirm its composition. bamu.ac.in
| Technique | Information Obtained | Example Data for this compound |
| HRMS (e.g., LC-ESI-Q-TOF-MS) | Exact Mass, Elemental Formula | Formula: C₄₀H₅₄OMeasured m/z: 550.4222 [M]⁺ |
| MS/MS | Structural Fragments | Characteristic losses from the polyene chain and end groups. |
| Data sourced from a study identifying this compound in Cajanus cajan seeds. bamu.ac.in |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Polyene System Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nist.gov This technique is particularly well-suited for analyzing compounds with conjugated π-electron systems, such as the long polyene chain in this compound. oup.com
The extended system of alternating single and double bonds in this compound acts as a chromophore, absorbing light in the visible range and giving the compound its characteristic color. nist.gov The wavelength of maximum absorption (λmax) is directly related to the length of the conjugated system; longer conjugated systems absorb at longer wavelengths. The presence of a carbonyl group in conjugation with the polyene chain also influences the absorption spectrum. The UV-Vis spectrum of this compound typically shows a broad absorption band with fine structure (multiple peaks or shoulders), which is characteristic of carotenoids.
| Solvent | λmax (nm) |
| Ether | 449, 470 |
| Data sourced from LipidBank. researchgate.net |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. mdpi.com The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. nih.gov For carotenoids like this compound, the FTIR spectrum is characterized by several key absorption bands. The most prominent peaks are typically associated with the C-H stretching of methyl and methylene (B1212753) groups, C=C stretching of the polyene chain, and C=O stretching of the ketone group. The analysis of these bands helps in identifying the presence of these functional groups within the molecule.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of molecules. wikipedia.org It is particularly sensitive to the non-polar bonds that are abundant in the polyene backbone of carotenoids. The Raman spectrum of this compound is dominated by strong bands arising from the in-phase C=C stretching vibrations of the conjugated polyene chain. The position and intensity of these bands are sensitive to the length and conformation of the conjugated system. Like FTIR, Raman spectra serve as a structural fingerprint, aiding in the identification of the molecule. wikipedia.orgresearchgate.net
| Spectroscopic Technique | Key Observables for this compound | Information Provided |
| FTIR | C-H stretching, C=C stretching, C=O stretching | Presence of methyl, methylene, polyene, and ketone functional groups. |
| Raman | Strong C=C stretching bands | Information on the conjugated polyene chain length and conformation. |
X-ray Diffraction (XRD) and Microcrystal Electron Diffraction (MicroED) for Crystalline Forms
To elucidate the three-dimensional atomic arrangement of this compound in its solid state, X-ray Diffraction (XRD) and Microcrystal Electron Diffraction (MicroED) are indispensable techniques.
X-ray Diffraction (XRD): XRD is a powerful analytical method used to determine the atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystal, it diffracts into many specific directions, producing a unique diffraction pattern. drawellanalytical.com By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be generated, revealing the precise positions of the atoms and the lengths and angles of the chemical bonds. carleton.edu For this compound, obtaining a single crystal of suitable size and quality is the first and often most challenging step for a successful XRD analysis. wikipedia.org
Microcrystal Electron Diffraction (MicroED): MicroED is a more recent cryo-electron microscopy technique that has emerged as a powerful tool for determining the structures of molecules from nanocrystals that are too small for conventional X-ray diffraction. wikipedia.orgnih.govthermofisher.com This method uses an electron beam to obtain diffraction data from extremely small crystals. hhu.de MicroED has proven to be particularly valuable for the structural elucidation of small organic molecules and natural products, offering high-resolution structural information from minuscule sample amounts. nih.govhhu.de
| Technique | Principle | Sample Requirement | Information Obtained |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the electron clouds of atoms in a crystal. pdx.edu | Single crystal of sufficient size (typically >0.1 mm). wikipedia.org | Precise 3D atomic and molecular structure, bond lengths, and bond angles. carleton.edu |
| Microcrystal Electron Diffraction (MicroED) | Diffraction of electrons by nanocrystals in a transmission electron microscope. wikipedia.org | Nanocrystals (<200 nm). thermofisher.com | High-resolution 3D structure from very small crystals. nih.gov |
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic techniques are fundamental for the isolation of this compound from natural sources and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of carotenoids, including this compound. mdpi.com This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. researchgate.net Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for carotenoid analysis. The choice of mobile phase, often a mixture of solvents like acetonitrile, methanol, and water, is critical for achieving optimal separation. chromatographyonline.com Detection is typically performed using a UV-Vis detector, as carotenoids exhibit strong absorbance in the visible region.
Thin-Layer Chromatography (TLC) and Column Chromatography (CC)
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile separation technique used for the qualitative analysis of mixtures and for monitoring the progress of separations. libretexts.orgmerckmillipore.com It involves spotting the sample onto a thin layer of adsorbent material (stationary phase), such as silica (B1680970) gel, coated on a plate. wikipedia.orgkhanacademy.org A solvent system (mobile phase) moves up the plate by capillary action, separating the components based on their differential affinity for the stationary and mobile phases. khanacademy.org The separated spots can be visualized directly if colored, or under UV light.
Column Chromatography (CC): Column chromatography is a preparative technique used to isolate and purify larger quantities of compounds from a mixture. bckvalumni.orgorgchemboulder.com The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase (e.g., silica gel or alumina). cup.edu.cnamrita.edu The sample mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column to facilitate the separation. orgchemboulder.com Fractions are collected as the eluent drips from the bottom of the column, and the desired compound, this compound, can be isolated in a purified form. orgchemboulder.com
| Chromatographic Technique | Primary Use | Stationary Phase (Typical) | Mobile Phase (Typical) |
| HPLC | Quantitative analysis and purification. mdpi.com | C18 (Reversed-phase). | Acetonitrile/Methanol/Water mixtures. chromatographyonline.com |
| TLC | Qualitative analysis, reaction monitoring. libretexts.org | Silica gel. khanacademy.org | Hexane/Acetone mixtures. |
| Column Chromatography | Preparative isolation and purification. bckvalumni.orgamrita.edu | Silica gel or Alumina. cup.edu.cn | Gradient of non-polar to polar solvents. |
Spectroscopic Signature Interpretation and Differentiations (e.g., from cis-echinenone)
The spectroscopic data obtained for this compound allows for its clear differentiation from other closely related carotenoids, such as its isomer cis-echinenone. The key to this differentiation lies in the subtle but significant differences in their molecular structures, which manifest in their spectroscopic fingerprints.
The UV-Visible absorption spectrum is particularly useful for this differentiation. The wavelength of maximum absorption (λmax) is sensitive to the length of the conjugated double bond system. While both compounds exhibit a main absorption peak, the exact λmax value can differ. For instance, this compound in ether is reported to have absorption maxima at 449 nm and 470 nm. lipidbank.jp Any alteration in the conjugation pattern, as seen between this compound and echinenone (B51690), would likely result in a shift in these λmax values.
Biosynthetic Pathways and Enzymology of Phoenicopterone
Fundamental Carotenoid Biosynthesis Pathways in Biological Systems
All carotenoids, including phoenicopterone, are derived from the isoprenoid biosynthetic pathway. The initial stages involve the synthesis of five-carbon (C5) building blocks, which are then assembled into a C40 backbone.
The universal C5 precursors for all isoprenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.orgpnas.org Living organisms utilize two distinct and independent pathways to synthesize these precursors: the Mevalonic Acid (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway. cabidigitallibrary.orgwikipedia.org
Mevalonic Acid (MVA) Pathway: This pathway, typically located in the cytoplasm of plants, as well as in animals, fungi, and archaea, begins with acetyl-CoA. pnas.orgcabidigitallibrary.org A series of enzymatic reactions converts acetyl-CoA into mevalonic acid, which is then phosphorylated, decarboxylated, and dehydrated to yield IPP. pnas.org
Methylerythritol Phosphate (MEP) Pathway: The MEP pathway, also known as the non-mevalonate pathway, occurs in the plastids of plants, as well as in most bacteria and green algae. cabidigitallibrary.orgwikipedia.org It starts from the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. pnas.org The product of this condensation, 1-deoxy-D-xylulose 5-phosphate (DXP), is converted to MEP, which then undergoes several further steps to produce both IPP and DMAPP. wikipedia.orgwikipedia.org
In photosynthetic organisms like plants, the MEP pathway in the plastids is the primary source of IPP and DMAPP for carotenoid biosynthesis. pnas.orgwikipedia.org
Table 1: Comparison of MVA and MEP Pathways
| Feature | Mevalonic Acid (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
| Cellular Location (Plants) | Cytoplasm cabidigitallibrary.orgwikipedia.org | Plastids cabidigitallibrary.orgwikipedia.org |
| Starting Precursors | Acetyl-CoA pnas.org | Pyruvate and Glyceraldehyde 3-phosphate pnas.org |
| Key Intermediate | Mevalonic Acid | 2-C-methyl-D-erythritol 4-phosphate (MEP) wikipedia.org |
| Primary Organisms | Eukaryotes (animals, fungi), Archaea, Cytosol of plants pnas.org | Bacteria, Green Algae, Plastids of plants pnas.orgwikipedia.org |
| End Products | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) pnas.org | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) pnas.org |
The C5 units of IPP and DMAPP are the fundamental building blocks for constructing larger isoprenoid molecules. The formation of the C40 carotenoid backbone begins with the head-to-tail condensation of these C5 precursors. nih.gov
The enzyme Geranylgeranyl Diphosphate Synthase (GGPPS) catalyzes the sequential addition of three molecules of IPP to one molecule of DMAPP, resulting in the formation of the C20 molecule, Geranylgeranyl Diphosphate (GGPP). nih.govx-mol.net GGPP is a critical branch-point intermediate, serving as the precursor for carotenoids, chlorophylls, gibberellins, and other plastidial isoprenoids. nih.govoup.com
The first committed step in the carotenoid-specific pathway is the head-to-head condensation of two molecules of GGPP, catalyzed by the enzyme Phytoene (B131915) Synthase (PSY). wikipedia.orgnih.gov This reaction forms the initial C40 hydrocarbon, phytoene, which is the colorless precursor to all subsequent colored carotenoids. wikipedia.orgoup.com Phytoene then undergoes a series of desaturation and isomerization reactions to produce lycopene (B16060), the linear red carotenoid that is the substrate for cyclization reactions. wikipedia.orgaocs.org
Isoprenoid Precursor Synthesis: Mevalonic Acid (MVA) and Methylerythritol Phosphate (MEP) Pathways
Specific Metabolic Conversions Leading to this compound Elucidation
This compound is not a direct product of the primary carotenoid pathway but results from the specific modification of a pre-existing carotenoid. Its structure (β,ε-caroten-4-one) indicates it is derived from α-carotene (β,ε-carotene) through an oxidative transformation.
The formation of ketocarotenoids involves the introduction of a ketone group onto one or both of the terminal rings of a carotene molecule. researchgate.net This is an oxidative process. The most well-studied example is the conversion of β-carotene (β,β-carotene) into canthaxanthin (B1668269) (β,β-carotene-4,4'-dione), which proceeds via the intermediate echinenone (B51690) (β,β-caroten-4-one). uniprot.org
The synthesis of this compound follows a parallel logic. It requires the specific oxidation at the C-4 position of the β-ionone ring of its precursor, α-carotene. This transformation converts the hydrocarbon α-carotene into the monoketo-carotenoid this compound. This targeted oxidation is a crucial step that imparts the distinct chemical properties and color associated with this compound.
The enzymes responsible for introducing ketone groups onto carotenoid rings are known as carotenoid ketolases or carotenoid oxygenases. researchgate.netnih.gov The most characterized of these is β-carotene ketolase (BKT), often designated by the gene name crtW in microorganisms. frontiersin.orglipidbank.jp
These enzymes are typically non-heme iron oxygenases that utilize molecular oxygen to catalyze the oxidation of a methylene (B1212753) group (-CH2-) at the C-4 position of a β-ionone ring into a keto group (-C=O). researchgate.netlipidbank.jp The β-carotene ketolase from the green alga Haematococcus pluvialis, for instance, converts β-carotene to echinenone and can further oxidize it to canthaxanthin. uniprot.org The formation of this compound from α-carotene is catalyzed by a similar ketolase that exhibits specificity for the β-ring within the α-carotene substrate.
Table 2: Key Enzymes in the Biosynthetic Pathway to this compound
| Enzyme | Abbreviation | Function |
| Geranylgeranyl Diphosphate Synthase | GGPPS | Catalyzes the formation of C20 GGPP from C5 IPP and DMAPP precursors. nih.govx-mol.net |
| Phytoene Synthase | PSY | Catalyzes the condensation of two GGPP molecules to form C40 phytoene, the first committed step in carotenoid synthesis. wikipedia.orgnih.gov |
| Phytoene Desaturase | PDS | Catalyzes desaturation reactions converting phytoene towards lycopene. wikipedia.orgomicsonline.org |
| Lycopene β-cyclase | LCY-b | Catalyzes the formation of a β-ring at the end of the lycopene chain. aocs.org |
| Lycopene ε-cyclase | LCY-e | Catalyzes the formation of an ε-ring at the end of the lycopene chain. The combined action of LCY-b and LCY-e on lycopene produces α-carotene. aocs.org |
| Carotenoid Ketolase (Oxygenase) | BKT / CrtW | Catalyzes the oxidation of the C-4 position on a β-ionone ring to form a keto group, converting α-carotene to this compound. uniprot.orgnih.govlipidbank.jp |
Oxidative Transformations of Carotene Precursors (e.g., Beta-Carotene)
Regulatory Mechanisms and Molecular Genetic Aspects of this compound Biosynthesis
The production of this compound, like other carotenoids, is tightly regulated at multiple levels, from gene expression to enzyme activity. While specific studies on this compound regulation are limited, the principles governing general carotenoid and ketocarotenoid biosynthesis are applicable.
Transcriptional Regulation: The expression of genes encoding carotenoid biosynthetic enzymes is influenced by various factors. In plants, light is a major stimulus for the upregulation of genes like PSY. wikipedia.org Phytohormones, such as abscisic acid, and environmental stressors can also enhance the transcription of carotenoid pathway genes as part of a protective response. wikipedia.org The genes for these pathways are typically nuclear-encoded, and their protein products are transported into the plastids where biosynthesis occurs. omicsonline.org
Transcriptional and Post-Translational Regulation in Producing Organisms
The production of this compound is tightly controlled at multiple levels to manage the metabolic flux through the carotenoid pathway in response to developmental and environmental cues. This regulation occurs primarily at the transcriptional level, controlling gene expression, and at the post-translational level, modulating enzyme activity and stability.
Transcriptional Regulation
The expression of carotenogenic genes, including the β-carotene ketolase responsible for the final step in this compound synthesis, is highly regulated by various signaling pathways. In many producing microorganisms, the synthesis of keto-carotenoids is a stress response, and the regulatory networks are geared to activate the pathway under specific conditions.
In Cyanobacteria: Studies on various cyanobacteria reveal sophisticated transcriptional control. In Chlorogloeopsis fritschii, exposure to UV-B radiation leads to a significant upregulation of genes involved in carotenogenesis, including the β-carotene ketolase gene (crtW). frontiersin.orgswan.ac.uk This response enhances the production of protective keto-carotenoids. The regulation may involve global transcription factors like NtcA, as binding sites for this regulator have been identified in the promoter regions of ketolase genes. swan.ac.uk In Synechocystis sp. PCC 6803, the transcription factor RppA has been shown to synchronously promote the transcription of carotenoid biosynthesis genes while repressing chlorophyll (B73375) synthesis during dark-to-light transitions, thereby preventing photo-oxidative damage. nih.gov
In Green Algae: The microalga Haematococcus pluvialis, known for producing high amounts of the related keto-carotenoid astaxanthin (B1665798), provides a model for understanding this regulation. Under conditions of nutrient stress (e.g., nitrogen deprivation) combined with high light, a massive transcriptional activation of carotenoid genes occurs. oup.com The expression of genes for phytoene synthase (PSY), lycopene cyclase (LCY), and β-carotene ketolase (BKT) can increase by several hundred-fold compared to non-stressed cells. oup.com This indicates that the primary control point for the biosynthetic flux towards keto-carotenoids is at the level of gene transcription. oup.com
| Regulator/Factor | Organism(s) | Target Genes/Pathway | Regulatory Action |
| RppA | Synechocystis sp. PCC 6803 | Carotenoid biosynthesis genes | Promotes transcription during dark-light transition. nih.gov |
| NtcA (putative) | Chlorogloeopsis fritschii | crtO, crtW (ketolases) | Implicated in transcriptional control. swan.ac.uk |
| UV-B Radiation | Chlorogloeopsis fritschii | crtB, crtW, and other carotenogenesis genes | Upregulates transcription. frontiersin.orgswan.ac.uk |
| Nutrient Stress & High Light | Haematococcus pluvialis | PSY, PDS, LCY, BKT, CHY | Strong upregulation of transcription. oup.com |
Post-Translational Regulation
Following protein synthesis, the activity of carotenogenic enzymes is further fine-tuned through various post-translational mechanisms. These processes ensure the efficiency of the metabolic pathway and allow for rapid responses to cellular needs without relying solely on the slower process of transcription and translation.
A key feature of post-translational control is the organization of pathway enzymes into multi-enzyme complexes, often called metabolons. nih.gov These complexes facilitate substrate channeling, where the product of one enzyme is passed directly to the active site of the next, increasing catalytic efficiency and preventing the diffusion of potentially toxic intermediates. frontiersin.org
Influence of Environmental Factors on Biosynthetic Flux
The rate of this compound synthesis, as part of the broader secondary carotenoid response, is profoundly influenced by external environmental conditions. In microorganisms like algae and cyanobacteria, the accumulation of keto-carotenoids is a primary defense mechanism against various abiotic stresses, which act as signals to increase the metabolic flux into the pathway. nih.govjmb.or.kr
Light: Light intensity and quality are among the most critical factors. High levels of photosynthetically active radiation and exposure to ultraviolet (UV) light are potent inducers of carotenogenesis. jmb.or.krfrontiersin.org UV-B light, in particular, has been shown to specifically trigger the upregulation of ketolase gene expression in cyanobacteria, directly increasing the biosynthetic flux towards keto-carotenoids. frontiersin.orgnih.gov In some microalgae, the synthesis of certain hydrocarbons derived from fatty acids (a related lipid pathway) is strictly dependent on the presence of light, independent of photosynthetic activity. nih.gov
Nutrient Availability: Nutrient limitation, especially the deprivation of nitrogen, is a well-established and powerful trigger for secondary carotenoid accumulation in many microalgae, including Haematococcus. oup.comjmb.or.kr In the absence of sufficient nitrogen for growth and cell division, the metabolic flux is redirected from primary metabolism towards the synthesis and storage of secondary metabolites like keto-carotenoids.
Salinity: Changes in salt concentration represent another significant environmental stressor. High salinity conditions induce osmotic stress, prompting a protective response that includes the enhanced production of antioxidant carotenoids. frontiersin.orgmdpi.com Studies on H. pluvialis have demonstrated a more than five-fold increase in the content of the keto-carotenoid astaxanthin upon exposure to elevated salt levels. mdpi.com
Temperature and Other Stressors: Temperature fluctuations outside the optimal range can also induce a stress response and modulate the production of secondary metabolites. tshe.org Furthermore, exposure to certain pollutants, such as silver nanoparticles, has been observed to stimulate carotenoid accumulation in H. pluvialis as the organism attempts to mitigate cellular damage. tshe.org
The following table summarizes key research findings on the impact of these environmental factors.
| Environmental Factor | Organism(s) | Observed Effect on Biosynthetic Flux |
| High Light / UV Radiation | Haematococcus pluvialis, Chlorogloeopsis fritschii | Induces carotenogenesis; upregulates expression of ketolase (crtW) and other pathway genes, increasing keto-carotenoid production. frontiersin.orgjmb.or.krnih.gov |
| Nitrogen Deprivation | Haematococcus pluvialis | Potent inducer of secondary carotenoid synthesis; redirects metabolic flux from growth to carotenoid accumulation. oup.comjmb.or.krfrontiersin.org |
| High Salinity | Haematococcus pluvialis, Dunaliella salina | Increases accumulation of keto-carotenoids as a protective response to osmotic stress. frontiersin.orgmdpi.com |
| Metal/Pollutant Exposure | Haematococcus pluvialis | Exposure to silver nanoparticles induces carotenoid synthesis as a defense mechanism. tshe.org |
Biological and Ecological Significance of Phoenicopterone
Role in Pigmentation and Visual Signaling in Animalia
Phoenicopterone also contributes to the coloration of various aquatic organisms. Studies have identified this compound in the tissues of numerous fish species. For instance, a detailed analysis of 16 fish species from the fisheries of the West African Coast revealed the presence of 15 different carotenoids, with this compound being among the identified ketocarotenoids. elixirpublishers.inajol.info
In the deep sea, where sunlight is scarce, red pigmentation can serve as a form of camouflage. massfarmtoschool.org Because red wavelengths of light are filtered out at relatively shallow depths, red-colored animals effectively appear black or invisible in the dark environment, helping them avoid detection by predators. noaa.gov1ocean.org The coloration of aquatic animals often follows distinct patterns based on depth, which is closely linked to the physics of light penetration in water and the subsequent strategies for survival, such as camouflage. 1ocean.orgamnh.org
Table 1: Ketocarotenoids Identified in Fish Fillets from West African Coast Fisheries This table is based on research findings and lists some of the ketocarotenoids, including this compound, found in the study.
| Ketocarotenoid |
| 4'-hydroxyechinenone |
| Canthaxanthin (B1668269) |
| This compound |
| Phoenicoxanthin |
| Astaxanthin (B1665798) |
| 7,8-didehydroastaxanthin |
| Source: elixirpublishers.inajol.info |
Avian Plumage Coloration and Sexual Selection
Ecological Adaptations and Interspecies Interactions Related to this compound Content
The presence and concentration of this compound, a ketone carotenoid, are intrinsically linked to the ecological adaptations and interspecies interactions of various organisms, most notably flamingos. This compound, derived from dietary sources, plays a crucial role in coloration, which in turn influences social signaling, health indication, and predator avoidance.
The vibrant pink and reddish hues of flamingo feathers are a direct result of the carotenoids they consume, which are metabolized into pigments, including this compound. flamingoatlas.orgpbs.org Flamingos are not born with this coloration; their feathers would remain white or pale without a diet rich in carotenoid-producing organisms like algae and small crustaceans. pbs.orgdenverzoo.org These primary producers synthesize carotenoids, which are then transferred up the food chain. flamingoatlas.orgflamingoatlas.org When flamingos consume these organisms, they metabolize the ingested carotenoids into various pigment compounds, including the orange-hued this compound. flamingoatlas.org
The intensity of a flamingo's coloration, influenced by its this compound content, serves as an honest signal of its health and foraging success. flamingoatlas.org A brightly colored flamingo indicates its ability to secure high-quality food, suggesting it is a fit and desirable mate. flamingoatlas.org This visual cue is a critical component of their complex courtship rituals. zoocentral.dk Beyond sexual selection, the coloration may also offer camouflage in their typical habitats of reddish salt lagoons. flamingoatlas.org
The reliance on a specific diet for this coloration is a significant ecological adaptation. Flamingos have evolved to thrive in harsh, saline, or alkaline wetland environments where the algae and crustaceans that form the base of their carotenoid supply are abundant. flamingoatlas.orgflamingoatlas.org Their specialized filter-feeding mechanism allows them to efficiently extract these small organisms from the water. denverzoo.org
Interspecies interactions are also mediated by this compound content, primarily through the predator-prey relationship. The coloration serves as a visual signal to potential predators. While vibrant colors can sometimes attract predators, in the context of flamingos, it may also signal their potential toxicity or unpalatability derived from their diet. Furthermore, the ability of an individual to sequester enough carotenoids for bright plumage while also supporting its immune system suggests a robust and healthy animal, potentially deterring predators seeking weaker prey. flamingoatlas.org
The transfer of this compound through the food web highlights a direct interspecies interaction. Algae and cyanobacteria synthesize the precursor carotenoids. flamingoatlas.orgresearchgate.net These are then consumed by primary consumers like crustaceans, which may in turn be consumed by flamingos. reddit.comresearchgate.net This dietary transfer is essential for the flamingo's unique coloration and the associated ecological signaling.
Research Findings on this compound and Related Carotenoids in Flamingos:
| Carotenoid | Color | Source/Metabolism | Role in Flamingos |
| This compound | Orange | Metabolized from dietary α-carotene. flamingoatlas.org | Contributes to the overall orange-pink feather coloration. flamingoatlas.org |
| Canthaxanthin | Red | Oxidized from dietary carotenoids. flamingoatlas.org | A prevalent pigment in the blood and feathers of flamingos, contributing to the red coloration. flamingoatlas.org |
| Echinenone (B51690) | Orange | Oxidized from dietary β-carotene. flamingoatlas.org | Found in the skin and blood, contributing to the orange hues. reddit.com |
| Astaxanthin | Red | Hydroxylated from canthaxanthin. zoocentral.dk | A key red pigment found in feathers. flamingoatlas.org |
| Phoenicoxanthin | Red | Hydroxylated from canthaxanthin. zoocentral.dk | Contributes to the deep red coloration of feathers. flamingoatlas.org |
Comparative Biochemistry and Metabolic Engineering of Phoenicopterone
Naturally Occurring Ketocarotenoid Derivatives Co-occurring with Phoenicopterone
This compound is a ketocarotenoid that is often found in nature alongside a variety of other related carotenoid derivatives. The specific composition of these carotenoid profiles can vary significantly between different organisms and is influenced by factors such as diet and metabolic capabilities.
One notable source of this compound is the plant Adonis microcarpa, a species with red flowers containing a complex mixture of carotenoids. nih.govresearchgate.net Phytochemical analysis of this plant has revealed the presence of numerous compounds, including cardiac glycosides, flavones, and various carotenoids. nih.govresearchgate.net In the broader Adonis genus, particularly in species with red petals like A. annua and A. aestivalis, a range of ketocarotenoids have been identified. These include esters of adonirubin, adonixanthin, and astaxanthin (B1665798), as well as 3-hydroxy-echinenone ester. nih.gov The pathway to astaxanthin in Adonis aestivalis involves the conversion of β-carotene to astaxanthin. nih.gov
In the animal kingdom, this compound is found in various species, often as a result of their diet. For instance, a study of 16 fish species from the West African Coast identified this compound along with five other ketocarotenoids: 4'-hydroxyechinenone, canthaxanthin (B1668269), phoenicoxanthin, astaxanthin, and 7,8-didehydroastaxanthin. elixirpublishers.inppm.edu.pl The presence and concentration of these carotenoids in fish can be influenced by their food sources, as well as environmental factors. elixirpublishers.in
Birds also exhibit a diverse range of carotenoids, which are responsible for the vibrant colors of their plumage. fefana.org The specific carotenoids found in a bird's feathers are determined by what they consume and their ability to metabolically modify ingested pigments. bioone.org For example, the yellow-footed green pigeon (Treron phoenicoptera) is a bird species whose carotenoid profile is linked to its frugivorous diet. thedssr.comwright.eduwright.eduj-avianres.com Vultures, which are scavenger species, generally have lower concentrations of circulating carotenoids compared to granivorous and insectivorous birds. nih.gov However, the consumption of birds, crustaceans, reptiles, and fish with red coloration can be a source of canthaxanthin for species like the Egyptian vulture. nih.gov
The co-occurrence of this compound with other ketocarotenoids is also observed in microorganisms. Certain marine coccoid members of the Eustigmatophyceae, for instance, produce a variety of keto-carotenoids, including echinenone (B51690), canthaxanthin, and astaxanthin. tandfonline.com Similarly, the green microalga Chlorosarcinopsis PY02 has been shown to accumulate canthaxanthin, adonixanthin, and 3-OH-echinenone under specific stress conditions. mdpi.com
Table 1: Examples of Ketocarotenoids Co-occurring with this compound in Various Organisms
| Organism Group | Co-occurring Ketocarotenoids | Reference(s) |
| Plants (Adonis sp.) | Adonirubin ester, Adonixanthin ester, Astaxanthin ester, 3-Hydroxy-echinenone ester | nih.gov |
| Fish (West African Coast) | 4'-Hydroxyechinenone, Canthaxanthin, Phoenicoxanthin, Astaxanthin, 7,8-Didehydroastaxanthin | elixirpublishers.inppm.edu.pl |
| Microalgae (Eustigmatophyceae) | Echinenone, Canthaxanthin, Astaxanthin | tandfonline.com |
| Microalgae (Chlorosarcinopsis PY02) | Canthaxanthin, Adonixanthin, 3-OH-Echinenone | mdpi.com |
Enzymatic Derivatization and Biotransformation Studies of this compound
The enzymatic modification of carotenoids, including this compound, is a key area of research for producing novel and valuable compounds. Biotransformation, which utilizes enzymes or whole microbial cells, offers a powerful tool for these conversions. nih.govnih.govnih.govopenaccessjournals.com These processes typically involve Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). nih.govbdj.co.jp
A significant enzyme family involved in carotenoid modification is the cytochrome P450 (CYP) monooxygenases. nih.gov For example, the thermostable CYP175A1 from Thermus thermophilus HB27 has been identified as a β-carotene hydroxylase. nih.govnih.govosti.gov This enzyme can hydroxylate β-carotene at the 3 and 3' positions to produce β-cryptoxanthin and zeaxanthin (B1683548). nih.govosti.gov Furthermore, when E. coli is engineered to express both CYP175A1 and a carotene ketolase, it can synthesize hydroxyechinenone. nih.gov The efficiency of such P450 enzymes can be enhanced by fusing them with their electron transport partners, creating self-sufficient P450s. osti.gov
Another crucial enzyme in the biosynthesis of ketocarotenoids is β-carotene ketolase (also known as CrtW). This enzyme is responsible for converting β-carotene into ketocarotenoids like canthaxanthin and astaxanthin. nih.govnih.gov The activity of β-carotene ketolase can be a limiting factor in the production of these compounds. Research has shown that strategies such as optimizing expression vectors, adjusting induction temperatures, and co-expressing molecular chaperones can significantly improve the soluble expression and activity of β-carotene ketolase in host organisms like E. coli. nih.gov
The biotransformation of carotenoids is not limited to bacterial systems. Chimeric mice with humanized livers have been used as a model to study human-like metabolic profiles of various compounds, including the biotransformation of drugs. mdpi.com This highlights the potential for using advanced in vivo systems to understand complex metabolic pathways.
Enzymatic hydrolysis is another important biotransformation process, often used in biorefineries to break down biomass into valuable components. celignis.com Enzymes like β-glucosidases are used for the conversion of glycosides. researchgate.net While not directly acting on this compound itself, these enzymatic processes are part of the broader field of biotransformation that can be applied to various natural products.
Comparative Analysis of Carotenoid Profiles Across Biological Taxa
The distribution and composition of carotenoids, including this compound, vary widely across different biological taxa, reflecting evolutionary adaptations and dietary differences. uantwerpen.be Animals cannot synthesize carotenoids de novo and must obtain them from their diet, which they may then metabolically modify. elixirpublishers.inppm.edu.plbioone.org
In birds, carotenoids are crucial for pigmentation, and their presence is linked to mate selection and health signaling. fefana.org The diversity of carotenoid-based coloration in birds is vast, with species metabolizing dietary carotenoids like lutein (B1675518) and zeaxanthin into various oxidized forms, including yellow canary-xanthophylls and red ketocarotenoids. bioone.org The carotenoid profiles in the plasma of different bird species can vary significantly, even among closely related taxa. For example, studies on vulture species have shown differences in carotenoid profiles that can be partially explained by their diet composition. nih.gov Phylogenetic relationships also play a role in the interspecific variation of carotenoid profiles in birds. uantwerpen.be
In fish, carotenoid profiles are also influenced by diet. A study of fish from the West African coast revealed the presence of 15 different carotenoids, with lutein, zeaxanthin, this compound, and astaxanthin being found in most of the investigated species. ppm.edu.pl The total carotenoid content can vary significantly between different fish species. elixirpublishers.in
The carotenoid composition of plants can also be diverse. For instance, a study of four sandy grassland species showed that while they all contained typical leaf pigments, the relative amounts and the response to environmental stress in terms of pigment composition varied between the species. cas.cz
Microorganisms also exhibit a wide range of carotenoid profiles. Some fungi are known to produce carotenoids, and their synthesis can be influenced by factors like light. mdpi.com Certain species of green microalgae are capable of accumulating high amounts of ketocarotenoids, such as astaxanthin and canthaxanthin, under specific stress conditions. mdpi.comnih.gov
Table 2: Predominant Carotenoids in Different Biological Taxa
| Taxon | Predominant Carotenoids | Reference(s) |
| Birds (General) | Lutein, Zeaxanthin, Canary-xanthophylls, Astaxanthin | bioone.org |
| Fish (West African Coast) | Lutein, Zeaxanthin, this compound, Astaxanthin | ppm.edu.pl |
| Plants (Grasses) | Lutein, β-carotene, Violaxanthin, Neoxanthin, Zeaxanthin | cas.cz |
| Microalgae (Chlorosarcinopsis PY02) | Canthaxanthin, Adonixanthin, 3-OH-Echinenone | mdpi.com |
Strategies for Enhanced Biosynthesis and Production in Heterologous Systems
Metabolic engineering offers promising strategies for the enhanced production of valuable carotenoids like this compound in heterologous host systems. nih.govrsc.orgfrontiersin.orgmdpi.com The primary goal of these strategies is to engineer the metabolism of microorganisms, such as Escherichia coli and yeast, to efficiently produce the target compound. nih.gov
A common approach involves introducing and optimizing the biosynthetic pathway for the desired carotenoid in a host organism. frontiersin.org For xanthophylls, this typically involves expressing heterologous carotenogenic enzymes to convert a precursor, such as geranylgeranyl diphosphate (B83284) (GGPP), into the final product. nih.gov The production of β-carotene in E. coli, a precursor for many ketocarotenoids, has been improved by introducing heterologous pathways to increase the supply of the precursor isopentenyl pyrophosphate (IPP) and by optimizing the fermentation process. frontiersin.org
For the production of ketocarotenoids, the expression and activity of key enzymes like β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ) are critical. nih.govnih.gov The yield of astaxanthin, for example, is highly dependent on the enzymatic activity, substrate preference, and combination of these two enzymes. nih.gov Strategies to improve the production of canthaxanthin in E. coli have focused on enhancing the soluble expression and activity of β-carotene ketolase through vector optimization, temperature control, and the use of molecular chaperones. nih.gov
Furthermore, increasing the supply of precursors and cofactors is a key strategy. frontiersin.org In E. coli, overexpression of enzymes in the methylerythritol 4-phosphate (MEP) pathway and strengthening the supply of NADPH have been shown to increase β-carotene production. frontiersin.org
Fungi are also considered suitable hosts for heterologous carotenoid production due to their ability to accumulate high levels of these pigments. mdpi.com Genetic engineering techniques are being explored to produce xanthophylls in fungal species. mdpi.com
In addition to microbial systems, metabolic engineering has also been applied to plants. For example, carrot plants have been engineered to produce novel ketocarotenoids like canthaxanthin and astaxanthin, which are not naturally found in this plant. nih.gov
The selection of the host organism is also a crucial factor. While E. coli and Saccharomyces cerevisiae are commonly used, other microorganisms like Vibrio natriegens are being explored for their potential in producing natural products. mdpi.com
Table 3: Strategies for Enhanced Carotenoid Biosynthesis
| Strategy | Description | Example Application | Reference(s) |
| Heterologous Pathway Expression | Introducing genes for a complete biosynthetic pathway into a host organism. | Introducing the mevalonate (B85504) pathway into E. coli to increase IPP supply for β-carotene production. | frontiersin.org |
| Enzyme Optimization | Enhancing the activity and soluble expression of key enzymes. | Improving β-carotene ketolase activity in E. coli for canthaxanthin production. | nih.gov |
| Precursor and Cofactor Supply | Increasing the availability of necessary starting materials and cofactors. | Overexpressing enzymes in the MEP pathway and increasing NADPH supply in E. coli for β-carotene production. | frontiersin.org |
| Host Organism Engineering | Modifying the host's metabolism to direct more resources towards the desired product. | Engineering carrot plants to produce ketocarotenoids. | nih.gov |
Advanced Research Methodologies and Future Directions in Phoenicopterone Research
Computational Approaches in Phoenicopterone Studies
Computational biology offers a suite of tools to model and simulate complex biological processes, providing insights that are often difficult to obtain through traditional experimental methods alone. nih.gov These approaches are instrumental in building predictive models of metabolic pathways and understanding molecular interactions at an atomic level.
Genome-Scale Metabolic Modeling (GEMs) for Pathway Optimization
Genome-scale metabolic models (GEMs) are comprehensive mathematical frameworks that represent the entire set of metabolic reactions in an organism. nih.govnih.gov By integrating genomic, transcriptomic, and other omics data, GEMs can simulate the metabolic fluxes throughout the network to predict cellular phenotypes, such as growth rates and the production of specific metabolites. nih.govmdpi.com
While specific GEMs for this compound-producing organisms are still in development, the methodology offers a powerful strategy for optimizing its production. For instance, a GEM of a this compound-producing microalga or bacterium could be used to:
Identify key enzymatic reactions: Pinpoint the crucial steps in the this compound biosynthetic pathway.
Predict gene knockout targets: Identify genes that, when deleted, could redirect metabolic flux towards increased this compound synthesis.
Optimize growth conditions: Simulate the effect of different nutrient inputs and environmental conditions on this compound yield. plos.org
The development of such models relies on the accurate annotation of the organism's genome and the experimental validation of the model's predictions. nih.gov The iterative process of model refinement, guided by experimental data, is crucial for building a robust predictive tool for metabolic engineering.
Table 1: Key Steps in Utilizing GEMs for this compound Pathway Optimization
| Step | Description | Potential Application for this compound |
| 1. Genome Annotation | Identifying all metabolic genes and their functions in the target organism. | Annotation of genes encoding for enzymes in the carotenoid biosynthetic pathway leading to this compound. |
| 2. Model Reconstruction | Assembling the annotated genes and reactions into a cohesive metabolic network. | Creating a complete metabolic map of the organism, including the this compound pathway. |
| 3. Simulation & Analysis | Using techniques like Flux Balance Analysis (FBA) to predict metabolic fluxes. nih.gov | Simulating this compound production under various genetic and environmental perturbations. |
| 4. Metabolic Engineering | Applying model predictions to engineer the organism for enhanced production. | Targeting specific genes for overexpression or knockout to increase this compound yield. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide a high-resolution view of molecular interactions, capturing the behavior of biomolecules at the atomic level. ebsco.comnih.gov These computational techniques are invaluable for understanding the structure-function relationships of enzymes, including those involved in the biosynthesis of this compound. nih.gov
MD simulations can be used to:
Predict protein structure: Generate three-dimensional models of key enzymes in the this compound pathway, such as ketolases and hydroxylases.
Analyze enzyme-substrate interactions: Simulate the binding of precursors, like canthaxanthin (B1668269) or echinenone (B51690), to the active site of the enzymes.
Investigate reaction mechanisms: Elucidate the catalytic steps involved in the conversion of substrates to this compound.
Guide protein engineering: Identify amino acid residues that can be mutated to improve enzyme efficiency or alter substrate specificity.
Software packages like LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator) and OpenMM are powerful tools for performing these simulations, allowing researchers to model the dynamic behavior of complex biomolecular systems. youtube.comlammps.org
Integrated Multi-Omics Approaches for Comprehensive Pathway Elucidation
A holistic understanding of the this compound biosynthetic pathway requires the integration of multiple layers of biological information. researchgate.net Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the flow of biological information from gene to metabolite. nih.gov
Genomics and Transcriptomics for Gene Discovery
The starting point for elucidating any metabolic pathway is the identification of the genes that encode the necessary enzymes. frontiersin.org
Genomics provides the complete genetic blueprint of an organism, allowing for the identification of candidate genes based on sequence homology to known carotenoid biosynthetic genes from other species. big.ac.cn
Transcriptomics , the study of all RNA transcripts in a cell, reveals which genes are actively being expressed under specific conditions. bsc.es By comparing the transcriptomes of organisms under high and low this compound production conditions, researchers can identify differentially expressed genes that are likely involved in its synthesis. nih.govnih.gov
For example, RNA-seq analysis could highlight the upregulation of specific ketolase and hydroxylase genes in response to environmental stressors that are known to induce carotenoid accumulation.
Proteomics for Enzyme Characterization
Proteomics focuses on the large-scale study of proteins, their structures, and their functions. abcam.com In the context of this compound research, proteomics is crucial for validating the function of candidate genes identified through genomics and transcriptomics. nih.gov
Key applications of proteomics include:
Protein identification: Identifying the proteins present in a cell extract, which can then be matched to the genes predicted to be in the this compound pathway. researchgate.net
Post-translational modification analysis: Detecting modifications to enzymes, such as phosphorylation, that may regulate their activity. nih.gov
Quantitative proteomics: Comparing protein abundance levels between different conditions to see which enzymes are more prevalent during active this compound synthesis. embopress.org
Techniques like mass spectrometry are central to proteomics, enabling the identification and quantification of proteins with high sensitivity and accuracy. mdpi.com
Novel Spectroscopic and Analytical Techniques for In Vivo/In Situ Characterization
The development of advanced spectroscopic and analytical techniques allows for the detection and characterization of this compound and its precursors directly within living cells or tissues. researchgate.net This provides a more accurate picture of the metabolic processes as they occur in their native environment.
Some of the promising techniques include:
Raman Spectroscopy: A non-invasive technique that can identify molecules based on their unique vibrational modes. mnhn.fr Confocal Raman microscopy can be used to map the subcellular localization of this compound and other carotenoids.
Advanced Mass Spectrometry Techniques: Methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry can visualize the spatial distribution of this compound in biological samples.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used for the analysis of the chemical composition of samples, including the identification of functional groups present in this compound. wiley.comroutledge.com
These in situ methods, combined with traditional analytical techniques like High-Performance Liquid Chromatography (HPLC), provide a powerful toolkit for the comprehensive characterization of the this compound biosynthetic pathway. ajchem-a.com
Table 2: Advanced Analytical Techniques in this compound Research
| Technique | Principle | Application in this compound Research |
| Confocal Raman Microscopy | Inelastic scattering of monochromatic light to probe molecular vibrations. mnhn.fr | In vivo mapping of this compound distribution within cellular compartments. |
| MALDI Imaging MS | Soft ionization technique used to visualize the spatial distribution of molecules. | In situ localization of this compound and its precursors in tissues. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample, identifying functional groups. wiley.com | Characterization of the chemical structure of this compound and related compounds. |
Unexplored Biological Roles and Ecological Niches of this compound
This compound, chemically known as 4-keto-α-carotene, is a yellow-orange keto-carotenoid. reddit.comreddit.com Its most famous role is as a key pigment in the coloration of flamingos, contributing to their iconic pink and reddish hues. reddit.comresearchgate.net Flamingos ingest carotenoids from their diet of algae and crustaceans and then metabolize them into various pigment molecules, including this compound. reddit.comresearchgate.net However, the biological and ecological story of this compound extends beyond this well-known function, with many of its potential roles and the intricacies of its presence in various ecological niches still largely unexplored.
While direct research is limited, the known functions of other carotenoids provide a roadmap for investigating the potential, yet unconfirmed, roles of this compound. Carotenoids, as a class of compounds, are recognized for their significant antioxidant properties. mdpi.comnih.gov It is plausible that this compound contributes to the antioxidant defense systems of the organisms that accumulate it, protecting them from oxidative stress. Furthermore, many carotenoids have been shown to possess immunomodulatory and anti-inflammatory effects. nih.govnih.gov The potential for this compound to play a role in the immune function of flamingos and other organisms is a compelling area for future research.
This compound also exists as a metabolic intermediate in the complex biochemical pathways of carotenoid metabolism. ljmu.ac.ukwikipedia.orgnih.gov Its formation from dietary precursors and its potential conversion to other carotenoids, such as astaxanthin (B1665798), highlights its position within a dynamic metabolic network. reddit.com The full extent of the metabolic pathways involving this compound, including its regulatory mechanisms and its interactions with other metabolites, is not yet fully understood.
The ecological niches where this compound is found are also of significant interest. Beyond flamingos, this compound has been identified in various species of fish and in certain microalgae and bacteria. ljmu.ac.ukppm.edu.plresearchgate.netresearchgate.net In these organisms, its specific biological functions remain an open question. The transfer of this compound through the food web, from primary producers like algae to primary and secondary consumers, is a critical aspect of its ecological journey. oceantracks.orglibretexts.orgck12.organtarctica.gov.au Understanding the factors that influence its production, accumulation, and degradation within these ecosystems is crucial for a complete picture of its ecological role. The presence of this compound in these diverse organisms suggests that it may have functions tailored to the specific physiological and environmental challenges of each niche.
Interdisciplinary Research Directions in this compound Biology
To unlock the full story of this compound, future research must embrace an interdisciplinary approach, integrating knowledge and techniques from various scientific fields. The complexity of its biosynthesis, metabolic functions, and ecological roles necessitates a collaborative effort that transcends traditional disciplinary boundaries.
A powerful future direction lies in the integration of "omics" technologies. researchgate.netnih.govmdpi.comnih.gov A combined approach using genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of this compound biology. By analyzing the genes, gene expression, proteins, and metabolites associated with this compound, researchers can elucidate its complete biosynthetic pathway, identify regulatory genes and enzymes, and uncover its interactions with other cellular components. nih.govfrontiersin.org This systems-biology approach will be instrumental in understanding how the production and function of this compound are controlled within an organism.
The field of chemical ecology offers another vital interdisciplinary lens through which to study this compound. googleapis.com This field examines the role of chemical signals in the interactions between organisms and their environment. googleapis.com In the context of this compound, chemical ecology can help unravel the signaling functions of flamingo coloration. researchgate.net Research in this area could investigate how the intensity of this compound-derived coloration influences mate selection, social status, and predator-prey interactions. Such studies would require a combination of analytical chemistry to quantify pigment levels, behavioral ecology to observe animal interactions, and environmental science to understand the ecological context.
Furthermore, the study of this compound can benefit from collaborations between biochemists, molecular biologists, and microbial ecologists. Investigating the production of this compound in algae and bacteria could reveal novel enzymes and biosynthetic pathways. mdpi.comfrontiersin.orgnih.gov This knowledge could have biotechnological applications, such as the sustainable production of carotenoids for use in food, feed, and pharmaceuticals. mdpi.comfrontiersin.org Understanding the genetic and environmental factors that trigger this compound production in these microorganisms is a key area for future exploration. numberanalytics.com
The following table outlines potential interdisciplinary research directions:
| Research Area | Involved Disciplines | Potential Research Questions |
| Biosynthesis and Regulation | Genomics, Transcriptomics, Proteomics, Metabolomics, Molecular Biology | - What are the specific genes and enzymes involved in the this compound biosynthetic pathway? - How is the expression of these genes regulated by diet and environmental factors? - What are the key metabolic fluxes that determine the levels of this compound? |
| Biological Function | Cell Biology, Immunology, Physiology, Biochemistry | - Does this compound exhibit significant antioxidant activity in vivo? - What is the role of this compound in modulating the immune response? - Are there specific protein interactions or signaling pathways influenced by this compound? |
| Ecological Significance | Chemical Ecology, Behavioral Ecology, Marine Biology, Ornithology | - How does this compound-based coloration function as a signal in animal communication? - What is the flow and transformation of this compound through different trophic levels in aquatic and terrestrial ecosystems? - How do environmental stressors impact the production and stability of this compound in various organisms? |
| Biotechnological Applications | Microbiology, Biotechnology, Genetic Engineering, Food Science | - Can microorganisms be engineered for the efficient production of this compound? - What are the potential applications of this compound as a natural colorant or nutraceutical? - Are there novel enzymes in the this compound pathway with industrial potential? |
By pursuing these and other interdisciplinary avenues, the scientific community can move beyond the current understanding of this compound as merely a coloring agent and uncover its multifaceted roles in the biological world.
Q & A
Q. Table 1: Key Components of a Reproducible Synthesis Protocol
| Component | Description | Reference |
|---|---|---|
| Material specifications | Supplier, purity, storage conditions | |
| Reaction parameters | Temperature, time, solvent ratios, catalyst concentrations | |
| Analytical validation | NMR, HPLC, or XRD data for structural confirmation |
Basic: How should spectroscopic data for this compound be analyzed to minimize misinterpretation?
Answer:
- Multi-technique corroboration : Combine NMR (¹H/¹³C), IR, and mass spectrometry to resolve ambiguities .
- Reference standards : Compare spectra with authenticated samples or published databases .
- Dynamic analysis : Account for solvent effects, temperature shifts, and concentration-dependent spectral variations .
Advanced: What methodologies resolve contradictions in this compound’s spectral or bioactivity data?
Answer:
Contradictions arise from environmental variability or methodological inconsistencies. Mitigation strategies include:
- Controlled replication : Repeat experiments under identical conditions, documenting deviations .
- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .
- Computational modeling : Use DFT calculations or molecular dynamics to predict spectral/behavioral outcomes .
Q. Table 2: Framework for Addressing Data Contradictions
| Step | Action | Reference |
|---|---|---|
| Identify discrepancies | Catalog conflicting data points and their experimental contexts | |
| Isolate variables | Test hypotheses via controlled parameter adjustments (e.g., pH, temp) | |
| Cross-disciplinary review | Engage experts in spectroscopy, biochemistry, and statistics |
Advanced: How can mechanistic studies on this compound be structured using research frameworks?
Answer:
Apply the PICOT framework to define:
- Population : Target biological systems or molecular interactions .
- Intervention : Dosage, administration route, or environmental exposure .
- Comparison : Baseline activity vs. This compound-treated groups .
- Outcome : Quantifiable endpoints (e.g., enzyme inhibition, cytotoxicity) .
- Time : Duration of exposure and observation windows .
Example PICOT Question : “In in vitro cancer cell lines (P), how does 48-hour exposure to this compound (I) compared to cisplatin (C) affect apoptosis rates (O) measured via flow cytometry (T)?”
Advanced: What statistical methods are optimal for analyzing dose-response relationships in this compound studies?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values .
- ANOVA with post-hoc tests : Compare multiple dose groups while controlling for Type I errors .
- Bayesian inference : Incorporate prior data to refine uncertainty in low-sample studies .
Q. Table 3: Statistical Workflow for Dose-Response Analysis
| Stage | Method | Application | Reference |
|---|---|---|---|
| Data normalization | Log transformation or z-scoring | Reduce skewness/heteroscedasticity | |
| Curve fitting | Four-parameter logistic model | Estimate efficacy/potency metrics | |
| Significance testing | Tukey’s HSD or Bonferroni correction | Identify differential responses |
Basic: What ethical guidelines govern in vivo studies of this compound?
Answer:
- Institutional approval : Obtain IACUC or ethics committee clearance before experimentation .
- 3Rs compliance : Replace animal models with alternatives where possible; minimize sample sizes .
- Data transparency : Report negative results and adverse effects to avoid publication bias .
Advanced: How can multi-omics approaches elucidate this compound’s mode of action?
Answer:
Integrate transcriptomics, proteomics, and metabolomics to:
- Identify pathways : Use enrichment analysis (e.g., KEGG, GO) to pinpoint affected biological processes .
- Network modeling : Construct interaction networks to visualize target modules .
- Cross-validate findings : Correlate omics data with phenotypic outcomes (e.g., cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
